molecular formula C16H9BrClNO3 B11644199 6-bromo-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11644199
M. Wt: 378.60 g/mol
InChI Key: IYPLJUXIHIDUEO-UHFFFAOYSA-N
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Description

6-bromo-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a chlorophenyl group, and a carboxamide group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Amidation: The formation of the carboxamide group by reacting the brominated chromene with 2-chlorophenylamine.

    Cyclization: The formation of the chromene ring structure through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

6-bromo-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.

    Biological Studies: The compound can be used to study its effects on various biological pathways and targets.

    Chemical Research: It serves as a valuable intermediate in the synthesis of other complex molecules.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromine and chlorophenyl groups may play a role in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the chlorophenyl group.

    N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine atom.

    2-oxo-2H-chromene-3-carboxamide: Lacks both the bromine and chlorophenyl groups.

Uniqueness

6-bromo-N-(2-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the bromine and chlorophenyl groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H9BrClNO3

Molecular Weight

378.60 g/mol

IUPAC Name

6-bromo-N-(2-chlorophenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H9BrClNO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20)

InChI Key

IYPLJUXIHIDUEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl

Origin of Product

United States

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